The synthesis of sorcin-V19 involves several key techniques:
The molecular structure of sorcin-V19 reveals several important features:
Sorcin-V19 participates in various biochemical reactions:
The mechanism of action of sorcin-V19 is closely tied to its role in calcium signaling:
Relevant data from studies indicate that alterations in sorcin expression can significantly impact cellular responses to stressors such as high glucose levels or drug exposure .
Sorcin-V19 has several scientific applications:
Sorcin-V19, initially designated as V19, was first characterized as a cytosolic 22-kDa protein consistently overexpressed in Chinese hamster ovary (CHO) cell lines selected for resistance to vincristine (CHRC5) and other chemotherapeutic agents, including actinomycin D (QUA/ADj) and adriamycin (BE(2)-C/ADR) [5] [10]. Its discovery in the mid-1980s emerged from cytogenetic studies revealing co-amplification of multiple genes within chromosomal amplicons of multidrug-resistant (MDR) cells [1] [10]. Notably, sorcin overexpression correlated with the presence of double minute chromosomes (DMs), cytogenetic hallmarks of gene amplification, in QUA/ADj cells [5]. While initially considered a bystander amplified due to its proximity to the ABCB1 (MDR1/P-glycoprotein) gene, functional studies later implicated it directly in the MDR phenotype. Its identity was confirmed through peptide sequencing, revealing homology to the calcium-binding light chain of calpain and establishing it as a calcium-binding protein via direct ⁴⁵Ca²⁺ binding assays [5] [10]. The name "Soluble Resistance-related Calcium-binding ProteIN" (sorcin) was subsequently adopted [1] [8].
Table 1: Key Milestones in the Historical Identification of Sorcin-V19
Year | Discovery | Model System | Reference (From Results) |
---|---|---|---|
1986 | Identification as a 22-kDa protein (V19) overproduced in MDR CHRC5 cells | Chinese Hamster Ovary (CHO) cells | [2] [10] |
1987 | Confirmed overexpression in cells resistant to Actinomycin D, Colchicine, Adriamycin | QUA/ADj, CHRC5, BE(2)-C/ADR cell lines | [5] |
1987 | Direct demonstration of calcium-binding capability | Purified sorcin from QUA/ADj cells | [5] |
1990s | Molecular cloning of human SRI gene from vincristine-resistant lymphoma cells | HOB1 lymphoma cells | [3] |
The human sorcin gene (SRI) is located on chromosome 7q21.12, spanning approximately 21.9 kilobases (kb) of genomic DNA [1] [4] [8]. This locus is critically positioned within a well-characterized amplicon frequently amplified in multidrug-resistant cancer cells. The SRI gene resides in close linkage with other genes implicated in MDR, most notably the ATP-binding cassette (ABC) transporter genes ABCB4 (MDR3) and ABCB1 (MDR1/P-glycoprotein) [1] [4] [8]. This physical proximity underpins the frequent co-amplification and co-overexpression of SRI and ABCB1 observed in numerous MDR cell lines and clinical tumor samples [1] [4] [8]. The SRI gene comprises 8 exons and 7 introns in its primary transcript (isoform A), although alternative splicing generates multiple mRNA variants [1] [3] [7]. A processed pseudogene, SRIL (Sorcin-Like), is located on chromosome 4q12, but it is non-functional [1] [8]. The amplification of the 7q21 region, encompassing SRI, is a significant mechanism driving sorcin overexpression in drug-resistant cancers.
Human sorcin exhibits significant molecular diversity arising from alternative splicing of the SRI pre-mRNA, resulting in at least four distinct protein isoforms (A, B, C, D) [1] [3] [7]. The major isoforms can be broadly categorized by their molecular weight:
Table 2: Major Human Sorcin Isoforms
Isoform | Accession (mRNA/Protein) | Length (aa) | Molecular Weight | Key Structural Features | Potential Functional Impact |
---|---|---|---|---|---|
A | NM003130.4 / NP003121.1 | 198 | ~22 kDa | Full-length N-terminal domain; Complete C-terminal Ca²⁺-binding domain (EF1-5) | Full functionality in Ca²⁺ binding, dimerization, target regulation |
B | NM198901.2 / NP944490.1 | Shorter than A | ~19 kDa | Truncated N-terminus (alternative start); Intact EF-hands | Altered localization? Impaired interaction with some targets? |
C | NM001256891.2 / NP001243820.1 | Shorter than A | ~19 kDa | Full or partial N-terminus; Altered C-terminus (different exon) | Potentially impaired dimerization/Ca²⁺ sensitivity |
D | NM001256892.2 / NP001243821.1 | Shorter than A | ~19 kDa | Truncated N-terminus; Altered C-terminus | Potentially impaired dimerization/Ca²⁺ sensitivity; Altered function |
The regulation of sorcin expression occurs at multiple levels, with transcriptional control and alternative splicing being key mechanisms:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5